(3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride
Description
Properties
IUPAC Name |
(3R,4R)-4-methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-11(9-4-2-3-5-13-9)7-12-6-8(11)10(14)15;;/h2-5,8,12H,6-7H2,1H3,(H,14,15);2*1H/t8-,11+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTBHYJTLNIVBX-IEQXMABBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CNC[C@@H]1C(=O)O)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and pyrrolidine derivatives.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled temperatures and pressures.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
(3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrrolidine ring significantly influence solubility, stability, and reactivity. Key comparisons include:
Key Observations:
- Solubility : Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases.
- Bioactivity : The pyridin-2-yl group in the target compound may facilitate interactions with enzymes or receptors via π-π stacking, contrasting with the hydrophobic benzyl group in or electron-deficient dichlorophenyl in .
Pharmacological and Industrial Relevance
- Pyridine-containing compounds () are prevalent in pharmaceuticals due to their bioavailability and metabolic stability.
- Trifluoromethyl groups () in analogs improve resistance to enzymatic degradation, suggesting that the pyridin-2-yl group in the target compound may balance hydrophilicity and stability .
Biological Activity
(3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid dihydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmacology. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. Understanding its biological activity is crucial for developing therapeutic agents.
The compound's molecular formula is , and it has a molecular weight of 228.67 g/mol. Its structure includes a pyrrolidine ring substituted with a pyridinyl group and a carboxylic acid group, which are essential for its biological function.
| Property | Value |
|---|---|
| Molecular Formula | C10H13Cl2N2O2 |
| Molecular Weight | 228.67 g/mol |
| CAS Number | 1330750-47-4 |
| IUPAC Name | (3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid; dihydrochloride |
The biological activity of (3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid dihydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors. The stereochemistry of the compound plays a critical role in its binding affinity and selectivity, potentially acting as an inhibitor or modulator of enzymatic activity.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with various receptors, influencing physiological responses.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research suggests that it may have anticancer effects, particularly in inhibiting the growth of certain cancer cell lines.
- Neuroprotective Effects : Some studies propose that it could protect neuronal cells from oxidative stress and apoptosis.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of (3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid dihydrochloride against common bacterial pathogens. The results indicated significant inhibition zones, suggesting strong antibacterial activity.
Study 2: Anticancer Activity
In vitro tests were conducted on human cancer cell lines, including breast and renal cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.
Research Findings
Recent research findings emphasize the importance of the compound's stereochemistry in determining its biological activity. The (3R,4R) configuration enhances its interaction with target sites compared to other isomers.
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (3R,4R)-4-Methyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid dihydrochloride?
- Methodology : The synthesis typically involves hydrolysis of a methyl ester precursor using hydrochloric acid (HCl) under reflux (93–96°C for 17 hours) to form the carboxylic acid. Subsequent pH adjustment (to ~6.5 with NaOH) precipitates the product, followed by solvent extraction (e.g., 10% isopropanol/dichloromethane) and recrystallization in ethanol/ethyl acetate. Multi-step protocols may include palladium-catalyzed coupling for pyridyl group introduction .
- Example Data : A 63.44 g yield was achieved using 36.5% HCl in water at 93–96°C for hydrolysis .
Q. How is the dihydrochloride salt purified, and why is this form preferred in research?
- Methodology : The dihydrochloride form is isolated via pH-controlled precipitation. After hydrolysis, the solution is cooled, and the pH is adjusted to 6.5 to precipitate impurities. The target compound is extracted using mixed solvents (e.g., isopropanol/dichloromethane), dried, and recrystallized. The salt form improves solubility and stability for biological assays .
- Example Data : Ethanol and ethyl acetate are used for recrystallization, with final purity confirmed via HPLC (≥98%) .
Advanced Research Questions
Q. How can discrepancies in reported yields during scale-up synthesis be resolved?
- Methodology : Yield variations often stem from differences in reaction conditions (temperature, catalyst loading, or solvent ratios). For example, palladium catalysts (e.g., Pd(OAc)₂) and cesium carbonate in tert-butanol improve coupling efficiency for pyridyl intermediates. Systematic optimization (e.g., Design of Experiments) can identify critical parameters like HCl concentration (36.5% vs. dilute) or reaction time (17 hours vs. shorter durations) .
- Data Contradiction : reports a 63.44 g yield, while achieved 52.7% yield under similar conditions, highlighting the impact of substrate purity and catalyst activity .
Q. What analytical techniques validate the stereochemistry (3R,4R) of the compound?
- Methodology : X-ray crystallography is definitive for confirming stereochemistry. Alternatively, chiral HPLC or NMR (e.g., NOESY) can assess diastereomeric purity. For related pyrrolidine derivatives, crystallographic data from the Cambridge Structural Database (CSD) provide reference metrics .
- Example : A CSD survey of pyridinium salts (e.g., trifluoroacetate derivatives) reveals characteristic bond angles and torsion angles for stereochemical assignments .
Q. How can reaction by-products during cyclization steps be minimized?
- Methodology : By-products often arise from incomplete cyclization or competing side reactions. Using anhydrous solvents (e.g., DMF or toluene), controlled temperature gradients, and catalysts like Cu(I) or Pd(0) enhances regioselectivity. For example, Pd-catalyzed coupling in reduced halogenated by-products .
- Data : Catalytic systems with tert-butyl XPhos ligands improved yields in multi-step syntheses by suppressing undesired pathways .
Safety & Handling
Q. What precautions are essential for handling the dihydrochloride salt in lab settings?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. The compound may release HCl vapor upon heating. Storage should be in airtight containers with desiccants to prevent hygroscopic degradation. Spills require neutralization with sodium bicarbonate before disposal .
- Reference : Safety protocols for structurally similar dihydrochloride salts emphasize pH stabilization and avoidance of aqueous exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
